molecular formula C8H14BrN B1532058 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine CAS No. 1221818-87-6

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine

Cat. No.: B1532058
CAS No.: 1221818-87-6
M. Wt: 204.11 g/mol
InChI Key: SYLQTCQRSCCGEV-UHFFFAOYSA-N
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Description

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is a chemical compound with the molecular formula C8H14BrN It is a brominated derivative of tetrahydropyridine, characterized by the presence of a bromine atom at the third position and a propyl group at the first position of the tetrahydropyridine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which are key enzymes in the glycolysis pathway . The compound inhibits these enzymes, leading to a decrease in glycolytic flux and ATP production. This inhibition can result in enhanced cellular ATP depletion and glucose uptake inhibition, particularly in cancer cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, especially when used in combination with mTOR inhibitors like rapamycin . The compound influences cell function by depleting cellular ATP levels and inhibiting glucose uptake, which can lead to cell death. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to a reduction in glycolytic flux . This inhibition results in decreased ATP production and increased cellular stress, ultimately inducing apoptosis in cancer cells. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is hydrolyzed by intracellular esterases to 3-bromopyruvate (3-BrPA), which is the active form . The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, leading to sustained inhibition of glycolysis and ATP depletion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit glycolysis and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm to the animal .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily glycolysis. It interacts with enzymes such as hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to a decrease in glycolytic flux . The compound also affects metabolic flux and metabolite levels, resulting in altered cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is cell-permeable and can be efficiently taken up by cells . Once inside the cell, it is hydrolyzed to 3-bromopyruvate (3-BrPA), which exerts its biochemical effects. The distribution of the compound within tissues depends on factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with glycolytic enzymes . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are mainly confined to the cytoplasm, where it inhibits glycolysis and induces apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine typically involves the bromination of 1-propyl-1,2,5,6-tetrahydropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher production rates. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, or thiols, typically in the presence of a polar aprotic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of azido, cyano, or thiol derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized species.

    Reduction Reactions: Formation of hydrogenated derivatives.

Scientific Research Applications

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine
  • 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Uniqueness

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-bromo-1-propyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN/c1-2-5-10-6-3-4-8(9)7-10/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLQTCQRSCCGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC=C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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